molecular formula C15H26O B15179745 2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane CAS No. 93840-85-8

2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane

Cat. No.: B15179745
CAS No.: 93840-85-8
M. Wt: 222.37 g/mol
InChI Key: XMLQMWOIFMVPFQ-NTUHNPAUSA-N
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Description

2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[221]heptane is a complex organic compound with the molecular formula C15H26O It belongs to the class of bicyclic compounds and is characterized by its unique structure, which includes a bicyclic ring system and a methoxybutylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane typically involves the reaction of trimethylcyclohexanone with 4-methoxybutanal under acidic conditions. The reaction proceeds through a Knoevenagel condensation, forming the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process involves the use of catalysts and controlled reaction environments to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can be achieved using nucleophiles such as halides or alkylating agents.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand molecular interactions and pathways.

  • Industry: It is used in the production of fragrances and flavors due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane exerts its effects depends on its specific application. In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism of action would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Camphor

  • Menthol

  • Bornyl acetate

  • Isoborneol

Properties

CAS No.

93840-85-8

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(2Z)-2-(4-methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C15H26O/c1-14(2)12-8-9-15(3,11-12)13(14)7-5-6-10-16-4/h7,12H,5-6,8-11H2,1-4H3/b13-7+

InChI Key

XMLQMWOIFMVPFQ-NTUHNPAUSA-N

Isomeric SMILES

CC\1(C2CCC(C2)(/C1=C/CCCOC)C)C

Canonical SMILES

CC1(C2CCC(C2)(C1=CCCCOC)C)C

Origin of Product

United States

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